molecular formula C11H11FN2O B11898231 7-Ethoxy-6-fluoro-2-methylquinoxaline

7-Ethoxy-6-fluoro-2-methylquinoxaline

Cat. No.: B11898231
M. Wt: 206.22 g/mol
InChI Key: ITHSDWLQUIUHEM-UHFFFAOYSA-N
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Description

7-Ethoxy-6-fluoro-2-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The structure of this compound consists of a quinoxaline core with ethoxy, fluoro, and methyl substituents at positions 7, 6, and 2, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 6-fluoro-2-methyl-1,2-diaminobenzene with ethyl glyoxylate under acidic conditions to yield the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-6-fluoro-2-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions can introduce new substituents on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are employed under various conditions (e.g., Lewis acids, bases).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated, alkylated, and acylated quinoxaline derivatives.

Scientific Research Applications

7-Ethoxy-6-fluoro-2-methylquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-6-fluoro-2-methylquinoxaline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting essential metabolic pathways in bacteria or fungi.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    6-Fluoroquinoxaline: Lacks the ethoxy and methyl substituents.

    2-Methylquinoxaline: Lacks the ethoxy and fluoro substituents.

Uniqueness

7-Ethoxy-6-fluoro-2-methylquinoxaline is unique due to its specific combination of substituents, which can enhance its pharmacological properties and chemical reactivity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

7-ethoxy-6-fluoro-2-methylquinoxaline

InChI

InChI=1S/C11H11FN2O/c1-3-15-11-5-10-9(4-8(11)12)13-6-7(2)14-10/h4-6H,3H2,1-2H3

InChI Key

ITHSDWLQUIUHEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C(C=N2)C)F

Origin of Product

United States

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